4-[3-(4-tert-butylphenoxy)propyl]-2,6-dimethylmorpholine
Overview
Description
4-[3-(4-tert-butylphenoxy)propyl]-2,6-dimethylmorpholine is a synthetic organic compound known for its potential applications in medicinal chemistry. It is characterized by the presence of a morpholine ring substituted with a 4-tert-butylphenoxypropyl group and two methyl groups at the 2 and 6 positions. This compound has been studied for its potential as a dual-target ligand, particularly in the treatment of neurodegenerative diseases such as Parkinson’s disease .
Scientific Research Applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-tert-butylphenoxy)propyl]-2,6-dimethylmorpholine typically involves the following steps:
Preparation of 4-tert-butylphenol: This can be achieved through the acid-catalyzed alkylation of phenol with isobutene.
Formation of 4-tert-butylphenoxypropyl bromide: This intermediate is synthesized by reacting 4-tert-butylphenol with 1,3-dibromopropane under basic conditions.
Nucleophilic substitution: The final step involves the reaction of 4-tert-butylphenoxypropyl bromide with 2,6-dimethylmorpholine in the presence of a base such as potassium carbonate to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-tert-butylphenoxy)propyl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under specific conditions.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Bases like potassium carbonate and sodium hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction can produce alcohols or amines .
Mechanism of Action
The mechanism of action of 4-[3-(4-tert-butylphenoxy)propyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets:
Monoamine Oxidase B (MAO B) Inhibition: The compound inhibits MAO B, an enzyme responsible for the breakdown of dopamine, thereby increasing dopamine levels in the brain.
Histamine H3 Receptor Antagonism: It also acts as an antagonist at histamine H3 receptors, which play a role in regulating neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
1-(3-(4-tert-butylphenoxy)propyl)piperidine: This compound shares a similar structure but has a piperidine ring instead of a morpholine ring.
4-tert-butylphenoxyalkoxyamines: These compounds have variations in the alkyl chain length and cyclic amine structure.
Uniqueness
4-[3-(4-tert-butylphenoxy)propyl]-2,6-dimethylmorpholine is unique due to its dual-target activity, making it a valuable compound for research in neurodegenerative diseases .
Properties
IUPAC Name |
4-[3-(4-tert-butylphenoxy)propyl]-2,6-dimethylmorpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2/c1-15-13-20(14-16(2)22-15)11-6-12-21-18-9-7-17(8-10-18)19(3,4)5/h7-10,15-16H,6,11-14H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVPDCJLDRLJJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCOC2=CC=C(C=C2)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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